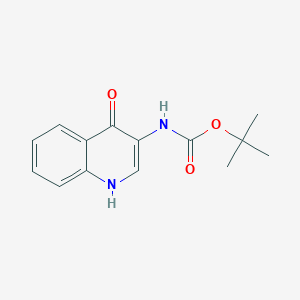![molecular formula C13H8ClN3O B11854827 6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 81933-74-6](/img/structure/B11854827.png)
6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloro group and a phenyl ring in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a β-keto ester under acidic conditions.
Cyclization with Pyridine: The pyrazole intermediate is then subjected to cyclization with a pyridine derivative in the presence of a suitable catalyst, such as iodine or a Lewis acid, to form the pyrazolopyridine core.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formylation: The final step involves the formylation of the pyrazolopyridine core to introduce the aldehyde group. This can be achieved using Vilsmeier-Haack reaction conditions, where the compound is treated with a mixture of dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Reduction: 6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including kinase inhibitors and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Chemical Biology: It serves as a probe in chemical biology studies to investigate cellular pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of 6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and phenyl groups enhance its binding affinity to these targets, leading to modulation of their activity. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their phosphorylation activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: Lacks the chloro group, resulting in different reactivity and biological activity.
6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: Contains a methyl group instead of a chloro group, leading to variations in chemical properties and applications.
6-Bromo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: The bromo group imparts different electronic effects compared to the chloro group, affecting its reactivity and biological interactions.
Uniqueness
6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to the presence of the chloro group, which enhances its reactivity and binding affinity to biological targets. This makes it a valuable compound in medicinal chemistry for the development of potent bioactive molecules.
Propriétés
Numéro CAS |
81933-74-6 |
|---|---|
Formule moléculaire |
C13H8ClN3O |
Poids moléculaire |
257.67 g/mol |
Nom IUPAC |
6-chloro-1-phenylpyrazolo[3,4-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C13H8ClN3O/c14-12-10(8-18)6-9-7-15-17(13(9)16-12)11-4-2-1-3-5-11/h1-8H |
Clé InChI |
YYDNKVOQIVUTNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=NC(=C(C=C3C=N2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


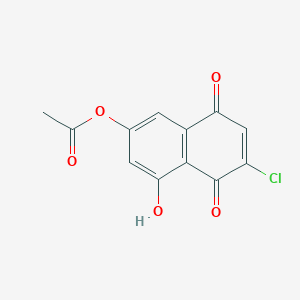
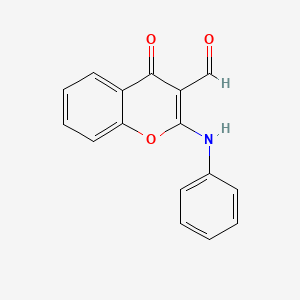
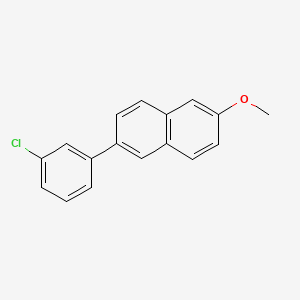
![ethyl 2-[2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B11854786.png)

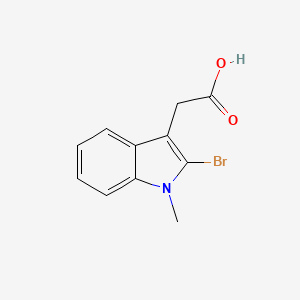
![1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11854806.png)
![5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B11854813.png)
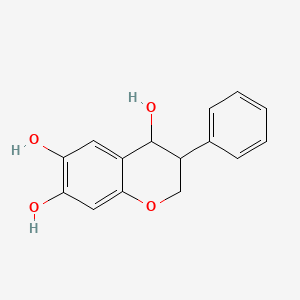
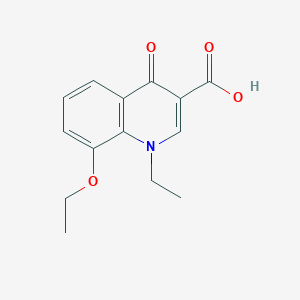
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)
![9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854842.png)
